molecular formula C18H26N2O5Tc B1246182 Technetium Tc-99m disofenin

Technetium Tc-99m disofenin

Cat. No.: B1246182
M. Wt: 449.3 g/mol
InChI Key: JNJYQGLIZTUSCW-IEOVAKBOSA-N
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Preparation Methods

Technetium Tc-99m disofenin is prepared by reconstituting a lyophilized mixture of disofenin and stannous chloride with sterile, non-pyrogenic, oxidant-free sodium pertechnetate Tc-99m injection . The preparation involves the following steps:

Chemical Reactions Analysis

Reduction and Chelation Reactions

Tc-99m disofenin is synthesized via a stannous chloride-mediated reduction of sodium pertechnetate (Na[99mTcO₄]) followed by chelation with disofenin, an iminodiacetic acid (IDA) derivative.

Key Reaction Steps

  • Reduction of Pertechnetate :
    Stannous chloride (SnCl₂) reduces technetium from the +7 oxidation state (TcO₄⁻) to a lower oxidation state (typically +3 or +4) to enable chelation .

    Tc VII O +Sn Tc III IV +Sn \text{Tc VII O }+\text{Sn }\rightarrow \text{Tc III IV }+\text{Sn }
  • Chelation with Disofenin :
    Reduced technetium binds to disofenin, forming a stable complex. The structure of the final complex remains uncharacterized, but it likely involves coordination through nitrogen and oxygen atoms of the IDA backbone .

Critical Reaction Parameters

ParameterRole in Reaction
pH (4–5)Maintains stannous ions in reduced state and optimizes chelation efficiency .
Nitrogen atmospherePrevents oxidation of stannous ions during lyophilization and storage .
Sodium pertechnetateMust be oxidant-free to avoid interference with reduction .

Oxidation State and Coordination Chemistry

Tc-99m disofenin exists in a Tc(III) oxidation state within the complex, stabilized by the disofenin ligand. This aligns with studies on similar IDA derivatives, where technetium adopts a +3 state coordinated by two iminodiacetic acid groups .

Comparative Oxidation States in Technetium Complexes

CompoundOxidation StateCore Structure
Tc-99m disofenin+3Tc³⁺-IDA complex
Tc-99m sestamibi+1[Tc(CO)₃]⁺ core
Tc-99m sulfur colloid+7Tc₂S₇

Common Impurities

  • Free pertechnetate (TcO₄⁻) : Arises from incomplete reduction or radiolytic decomposition .

  • Hydrolyzed technetium (TcO₂) : Forms if pH deviates from optimal range .

Stability Factors

FactorImpact on Stability
Radiolytic decompositionHigh radiation doses generate free radicals, degrading the complex over time .
Competing Tc-99Non-radioactive Tc-99 competes for chelation sites, reducing radiochemical purity .

Hepatic Uptake and Excretion

  • Uptake : Mediated by hepatocyte membrane carriers, independent of bilirubin levels .

  • Excretion : Rapid clearance via bile (91% within 2 hours) and minimal renal excretion (9%) .

Biodistribution Anomalies

  • Bone marrow visualization has been reported in rare cases due to altered biodistribution, possibly from impurities or formulation issues .

Analytical Methods

  • Radiochromatography : Assesses radiochemical purity (>90% required) .

  • HPLC : Detects reaction intermediates and final product stability .

Scientific Research Applications

Hepatobiliary Imaging

Technetium Tc-99m disofenin is primarily indicated for:

  • Diagnosis of Acute Cholecystitis : It helps visualize the gallbladder and detect inflammation or obstruction. Non-visualization of the gallbladder within four hours post-injection suggests acute cholecystitis .
  • Assessment of Hepatic Function : The agent allows for the evaluation of liver function by measuring the hepatic uptake and excretion patterns .

Case Studies

Several case studies highlight the versatility of this compound in clinical settings:

  • A study documented the use of this compound for visualizing bone marrow in a patient with liver disease, demonstrating unexpected biodistribution patterns that could aid in diagnosing hepatic conditions .
  • Another case illustrated its effectiveness in a pediatric patient with fulminant hepatic failure, where it successfully visualized biliary excretion despite severe liver dysfunction .

Absorption and Clearance

  • Absorption : Peak liver uptake occurs within minutes post-injection, indicating efficient absorption.
  • Clearance : Approximately 9% of the administered activity is excreted through urine within two hours, while most is cleared through the hepatobiliary system .

Comparative Efficacy

Imaging AgentIndicationSensitivitySpecificity
This compoundAcute cholecystitis diagnosisHigh (specific to gallbladder)Moderate
Technetium Tc-99m MebrofeninHepatobiliary function assessmentHighHigh

This table highlights how this compound compares with other imaging agents regarding its primary application in diagnosing acute cholecystitis.

Mechanism of Action

Technetium Tc-99m disofenin functions as a diagnostic agent by emitting gamma rays detectable by imaging equipment. After intravenous injection, the compound is rapidly cleared from the circulation and taken up by hepatocytes. The gamma rays emitted by technetium Tc-99m allow for the visualization of the hepatobiliary system . The molecular targets include the liver, gallbladder, and bile ducts, and the pathways involved are related to the uptake and excretion of the radiopharmaceutical by hepatocytes .

Comparison with Similar Compounds

Technetium Tc-99m disofenin is compared with other similar radiopharmaceuticals, such as technetium Tc-99m mebrofenin and technetium Tc-99m dimethyl acetanilide iminodiacetic acid:

This compound is unique due to its high liver to renal extraction ratio and its reduced dependency on serum bilirubin levels for hepatic uptake .

Properties

Key on ui mechanism of action

Gallbladder visualization and visualization of intestinal activity occurs by 60 minutes post-injection in individuals with normal hepatobiliary function. Radiopharmaceutical agent is delivered to liver sinusoids via the portal vein and hepatic artery to diffuse through the pores in the endothelial lining to bind to a specific membrane bound carrier, which transports the tracer across the hepatocyte membrane and into the hepatocyte. Once inside the hepatocyte, the tracer may be bound by various enzymes and/or undergo metabolism.

Molecular Formula

C18H26N2O5Tc

Molecular Weight

449.3 g/mol

IUPAC Name

2-[carboxymethyl-[2-[2,6-di(propan-2-yl)anilino]-2-oxoethyl]amino]acetic acid;technetium-99

InChI

InChI=1S/C18H26N2O5.Tc/c1-11(2)13-6-5-7-14(12(3)4)18(13)19-15(21)8-20(9-16(22)23)10-17(24)25;/h5-7,11-12H,8-10H2,1-4H3,(H,19,21)(H,22,23)(H,24,25);/i;1+1

InChI Key

JNJYQGLIZTUSCW-IEOVAKBOSA-N

Isomeric SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CN(CC(=O)O)CC(=O)O.[99Tc]

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CN(CC(=O)O)CC(=O)O.[Tc]

Synonyms

99m Tc Disofenin
99m-Tc-Disofenin
99mTc DISIDA
99mTc Disofenin
99mTc-DISIDA
99mTc-Disofenin
Acid, Technetium-99m-Diisopropyliminodiacetic
Disofenin, Tc-99m
Hepatolite
Tc 99m Disofenin
Tc-99m Disofenin
Technetium 99m Diisopropyliminodiacetic Acid
Technetium 99m Disofenin
Technetium Tc 99m Disofenin
Technetium-99m-Diisopropyliminodiacetic Acid
Technetium-99m-Disofenin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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